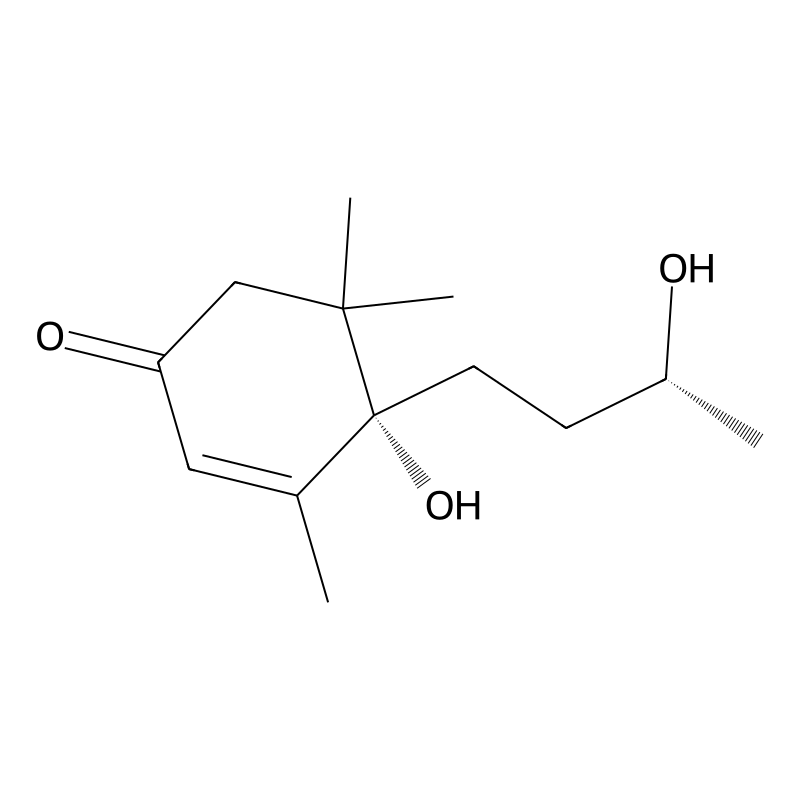blumenol B

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Blumenol B is a naturally occurring compound classified as a type of blumenol, which includes blumenol A, B, and C. It has the molecular formula and a molar mass of 226.31 g/mol. This compound appears as an oily liquid with a melting point of 101-102°C. Blumenol B is recognized for its role as a precursor to various important wine aroma compounds, such as theaspirone and vitispirane, which contribute significantly to the sensory characteristics of wines .
Blumenol B serves as a biochemical precursor in the formation of aroma compounds in grapes. These aroma compounds, including theaspirone and vitispirane, contribute significantly to the characteristic taste and smell of different grape varieties []. The exact mechanism by which Blumenol B is converted into these aroma compounds remains unclear and requires further research.
Marker for Plant-Fungal Symbiosis
Studies have shown that blumenol B accumulates in the shoots and leaves of plants that have formed a symbiotic relationship with arbuscular mycorrhizal fungi (AMF) []. These fungi colonize plant roots and provide essential nutrients like phosphorus in exchange for sugars produced by the plant through photosynthesis.
Traditionally, identifying AMF colonization involved analyzing root samples, which is a laborious and time-consuming process. The presence of blumenol B in above-ground plant parts offers a potentially faster and easier method for detecting AMF symbiosis []. This could be beneficial for:
- Plant breeders who want to select crops with improved nutrient uptake and stress tolerance. AMF associations can enhance these qualities in plants [].
- Research on plant-microbe interactions and their role in ecosystem health.
Precursor in Wine Aroma Compounds
Blumenol B serves as a precursor for various aroma compounds found in wine, including theaspirone and vitispirane []. These compounds contribute to the floral and fruity characteristics of certain wines.
Understanding the role of blumenol B in aroma formation could be valuable for:
- Winemakers seeking to influence the sensory profile of their wines.
- Researchers studying the biochemistry of flavor development in grapes and other fruits.
Blumenol B exhibits various biological activities, particularly in plant biology. It has been identified as a marker for root colonization by arbuscular mycorrhizal fungi, indicating its role in plant-fungal symbiosis. Studies suggest that blumenols are accumulated in plants associated with arbuscular mycorrhizal fungi, making them useful for understanding plant interactions with soil microorganisms . Additionally, blumenol B may have implications in plant signaling and growth regulation.
Blumenol B can be synthesized through several methods:
- Natural Extraction: Primarily obtained from plant tissues using solvents like methanol or ethanol.
- Chemical Synthesis: Various synthetic routes have been developed, including:
The extraction process typically involves homogenizing plant material with solvents followed by purification techniques such as chromatography.
Blumenol B has several applications:
- Wine Industry: As a precursor to aroma compounds, it plays a vital role in flavor development in wines.
- Biomarkers: Utilized as a marker for studying plant interactions with arbuscular mycorrhizal fungi.
- Research Tool: Employed in studies related to plant physiology and biochemistry due to its unique properties and biological significance .
Research indicates that blumenol B interacts with various biological systems, particularly in plants. Its accumulation is linked to the presence of arbuscular mycorrhizal fungi, suggesting that it may facilitate communication between plants and their microbial partners. Additionally, studies have shown that blumenols can influence root development and nutrient uptake in plants .
Blumenol B is part of a broader class of compounds known as blumenols. Here are some similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Blumenol A | Structural variations leading to different biological activities | |
| Blumenol C | Similar structure but different functional groups | |
| Dihydrovomifoliol | Related compound with distinct aroma properties |
Uniqueness of Blumenol B:
Blumenol B belongs to the C13-norisoprenoid family, derived from oxidative cleavage of C40 carotenoids such as β-carotene and lutein. Its structure features a cyclohexenone core with hydroxyl and alkyl substituents (Figure 1):
- Molecular formula: C₁₃H₂₂O₃
- IUPAC name: (4S)-4-Hydroxy-4-[(3R)-3-hydroxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one
- Key functional groups: Cyclohexenone ring, tertiary alcohol, and secondary alcohol.
Table 1: Structural comparison of blumenol derivatives
| Derivative | Core Structure | Functional Modifications | Biological Source |
|---|---|---|---|
| Blumenol A | Cyclohexenone | 7,8-Didehydro group | Podocarpus blumei |
| Blumenol B | Cyclohexenone | 7,8-Dihydrovomifoliol | Camellia sinensis |
| Blumenol C | Cyclohexenone | C11 hydroxylation/carboxylation | AMF-colonized roots |
Historical Research Context and Scientific Significance
First isolated from Podocarpus blumei in 1972, blumenol B gained attention for its stereochemical complexity. Early studies misidentified its glucoside derivatives until advanced NMR techniques resolved its (4S,3R) configuration. The 2022 enantioselective synthesis of (R,R)-blumenol B marked a milestone, enabling isotopic labeling (d9-blumenol B) for metabolic tracing in grapes.
Relationship to Other Blumenol Derivatives
Blumenol B is biosynthetically linked to:
- Vomifoliol: Via enzymatic oxidation.
- Theaspirone and vitispirane: Thermal degradation products during wine aging.
- Grasshopper ketone: Shared allelopathic activity in rice varieties.
Unlike blumenol C glycosides (AMF symbiosis markers), blumenol B occurs constitutively in non-mycorrhizal plants like Cannabis sativa, suggesting divergent evolutionary roles.
Research Impact in Plant Biochemistry and Wine Science
Plant Biochemistry
Blumenol B regulates:
- Allelopathy: Inhibits weed germination at 27–84 µM.
- Stress responses: Modulates stomatal closure akin to abscisic acid.
- Fungal interactions: Transported to shoots in AMF-colonized Nicotiana attenuata.
Wine Science
As a glycosylated precursor in Vitis vinifera, blumenol B contributes to:
- Aroma evolution: Hydrolyzes into β-damascenone (fruity notes) and TDN (petrol notes in aged Riesling).
- Viticultural practices: Sunlight exposure increases grape carotenoids, enhancing blumenol B levels.
Table 2: Key aroma compounds derived from blumenol B in wine
| Compound | Aroma Profile | Threshold (µg/L) |
|---|---|---|
| β-Damascenone | Floral, fruity | 0.05–0.1 |
| TDN | Petrol, kerosene | 20–30 |
| Vitispirane | Eucalyptus, woody | 800–1,200 |








